![molecular formula C17H21N3O4 B2794515 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-21-2](/img/structure/B2794515.png)

8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

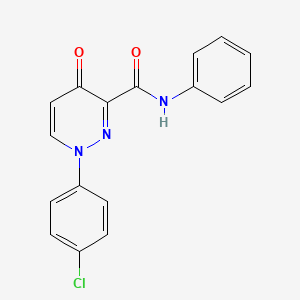

“8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic compound. It is related to a class of compounds known as spiro compounds, which are bicyclic organic compounds formed by two rings linked by one carbon atom . These compounds are known for their 3D structural properties and inherent rigidity . They are widely used in the synthesis of biologically active compounds .

Applications De Recherche Scientifique

Antimicrobial and Detoxification Applications : A derivative of this compound, TTDD diol, was synthesized and applied to cotton fabrics for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Additionally, it showed potential in detoxifying a simulant of chemical mustard, highlighting its use in both healthcare and defense applications (Ren et al., 2009).

Treatment of Anemia : This compound class, particularly the spirohydantoins, was found to be effective as pan-inhibitors of the prolyl hydroxylase family of enzymes, indicating potential in the treatment of anemia. The spirohydantoins caused robust erythropoietin upregulation in vivo, making them suitable for short-acting anemia treatments (Váchal et al., 2012).

Myelostimulating Activity : In an artificially induced myelodepressive syndrome, 1,3,8-triazaspiro[4.5]decane-2,4-diones showed significant myelostimulating activity, accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).

Anticonvulsant Properties : A series of derivatives of this compound were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The study revealed that these compounds displayed anticonvulsant activity in the maximal electroshock seizure test, with some showing higher protection than standard treatments (Obniska et al., 2006).

Synthesis of Imidazole Spiro Compounds : Research on the synthesis of imidazole spiro compounds from derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione was conducted, adding to the understanding of the chemical properties and potential applications of these compounds in various fields (Dubovtsev et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are currently unknown. This compound is a derivative of the hydantoin class of compounds, which have been found to have a wide range of therapeutic applications . .

Mode of Action

The mode of action of 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4Other hydantoin derivatives have been found to exhibit anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activity . The exact mechanism by which these effects are achieved is likely to be complex and multifactorial, involving interactions with multiple targets.

Biochemical Pathways

The biochemical pathways affected by 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4Given the broad range of activities exhibited by other hydantoin derivatives, it is likely that this compound could influence multiple biochemical pathways

Result of Action

The molecular and cellular effects of 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are currently unknown. Based on the activities of other hydantoin derivatives, it is possible that this compound could have a range of effects at the molecular and cellular level

Propriétés

IUPAC Name |

8-acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-13(21)19-9-7-17(8-10-19)15(22)20(16(23)18-17)11-12-24-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFYZOOIQXBZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2794433.png)

![N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794434.png)

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2794437.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2794439.png)

![Ethyl 5-[({[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2794445.png)

![3-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2794449.png)

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde](/img/structure/B2794450.png)

![Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate](/img/structure/B2794453.png)